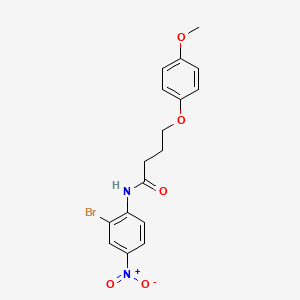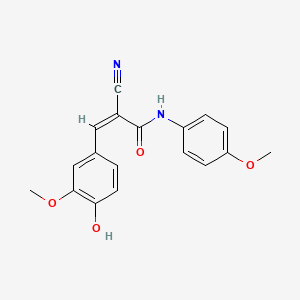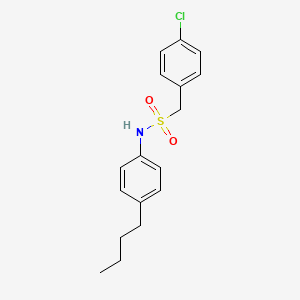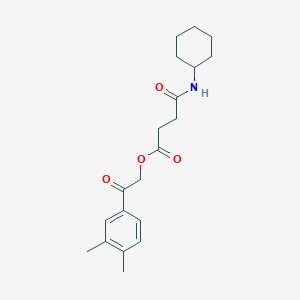
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BON is a derivative of the well-known anti-inflammatory drug, naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to reduce fever in animal models of fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its potential as a new drug candidate for the treatment of various inflammatory and pain-related conditions. However, one limitation of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the development of new synthetic routes for N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide may improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide involves the reaction of 2-bromo-4-nitrophenol with 4-methoxyphenol in the presence of a base to form 2-bromo-4-nitrophenyl-4-methoxyphenol. The resulting compound is then reacted with butanoyl chloride in the presence of a base to form N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-24-13-5-7-14(8-6-13)25-10-2-3-17(21)19-16-9-4-12(20(22)23)11-15(16)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXACYXHDZJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)

![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)



![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)